1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
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Overview
Description
1-(2-Cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be attached through an etherification reaction using naphthalen-1-ol and a suitable alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
1-(2-Cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:
1-(2-Phenylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.
1-(2-Cyclohexylethyl)-2-[(phenylmethoxy)methyl]-1H-1,3-benzodiazole: Similar structure but with a phenylmethoxy group instead of a naphthalen-1-yloxy group.
Uniqueness: The presence of both the cyclohexylethyl and naphthalen-1-yloxy groups in 1-(2-cyclohexylethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole makes it unique compared to other benzodiazole derivatives, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N2O |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C26H28N2O/c1-2-9-20(10-3-1)17-18-28-24-15-7-6-14-23(24)27-26(28)19-29-25-16-8-12-21-11-4-5-13-22(21)25/h4-8,11-16,20H,1-3,9-10,17-19H2 |
InChI Key |
KXOPJZNVXHWOPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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